1-Aminocyclopent-3-enecarboxylic acid
Description
Contextualization within Constrained Amino Acid Analogs
1-Aminocyclopent-3-enecarboxylic acid is classified as a constrained amino acid analog. Unlike their naturally occurring, flexible counterparts, constrained amino acids have their conformational freedom significantly restricted by the presence of a cyclic structure. This rigidity is a highly desirable trait in medicinal chemistry and drug design. By incorporating a constrained analog like this compound into a peptide or a small molecule, researchers can enforce a specific spatial arrangement of the functional groups.
The cyclopentene (B43876) ring in this compound locks the alpha-carbon and the amino and carboxylic acid groups into a more defined orientation. This has profound implications for molecular recognition, as the binding of a molecule to its biological target, such as a receptor or an enzyme, is highly dependent on a precise three-dimensional fit. The conformational rigidity of this amino acid helps to reduce the entropic penalty upon binding, which can lead to higher affinity and selectivity for the target.
Significance as a Synthetic Intermediate
The true value of this compound in advanced chemical research is underscored by its role as a versatile synthetic intermediate. Its structure contains multiple reactive sites that can be chemoselectively modified, allowing for the construction of a diverse array of more complex molecules. The double bond in the cyclopentene ring, the amino group, and the carboxylic acid group all serve as handles for further chemical transformations.
A notable application of this compound is in the synthesis of novel excitatory amino acid (EAA) receptor ligands. For instance, it has been used as a precursor for the preparation of bicyclic isoxazoline-cyclopentane derivatives, which are potential glutamic acid receptor ligands. researchgate.net Furthermore, its framework is a key starting point for the stereoselective synthesis of various aminocyclopentane polycarboxylic acids, which are potent and selective ligands for metabotropic glutamate (B1630785) receptors. researchgate.net The ability to perform reactions such as 1,3-dipolar cycloadditions, hydroboration, and various coupling reactions on this scaffold has enabled the synthesis of a wide range of biologically active compounds. researchgate.net
A simple and efficient multigram scale synthesis of this compound has been reported, making this valuable intermediate more accessible for research purposes. researchgate.net This accessibility is crucial for its widespread use in academic and industrial laboratories for the development of new chemical entities.
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Resulting Structure/Derivative | Application Area | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Bromonitrile oxide | Bicyclic 3-hydroxy-delta2-isoxazoline-cyclopentane derivatives | Glutamic acid receptor ligands | researchgate.net |
| Asymmetric Hydroboration | (+)-IpcBH2 | Enantioselective synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid | Excitatory amino acid research | researchgate.net |
| Chelate Claisen Rearrangement–Metathesis | Specific catalysts | Enantiomerically pure 1-aminocycloalkene-1-carboxylic acids | Stereoselective synthesis | researchgate.net |
| N-Protection and Esterification | Various | Protected intermediates for further functionalization | General synthetic chemistry | researchgate.net |
Overview of Research Directions and Academic Impact
The research involving this compound is primarily directed towards medicinal chemistry and neuropharmacology. Its structural similarity to the neurotransmitter glutamate has made it a valuable tool for probing the function of glutamate receptors, which are central to synaptic transmission and plasticity in the brain. The development of selective agonists and antagonists for these receptors is a major goal in the search for treatments for neurological disorders such as epilepsy, chronic pain, and schizophrenia.
The academic impact of this compound can be seen in the numerous studies that have utilized it to synthesize novel compounds with significant biological activity. For example, bicyclic acidic amino acids derived from this compound have been shown to act as antagonists at certain metabotropic glutamate receptors and have displayed anticonvulsant activity in animal models. researchgate.net This demonstrates the potential of this chemical scaffold in generating new therapeutic leads.
Furthermore, the principles learned from studying the conformational effects of incorporating this compound into peptides and other molecules have broader implications for the field of rational drug design. The ability to create conformationally constrained molecules allows for a more detailed understanding of structure-activity relationships (SAR), which is fundamental to the development of more potent and selective drugs. The continued exploration of the synthetic utility and biological applications of this compound is expected to yield further advances in chemical biology and drug discovery.
Table 2: Key Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| CAS Number | 27314-05-2 |
| Synonyms | 1-Amino-3-cyclopentene-1-carboxylic acid |
| Key Structural Features | Cyclopentene ring, α-amino acid |
Structure
2D Structure
3D Structure
Properties
CAS No. |
27314-05-2 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-aminocyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4,7H2,(H,8,9) |
InChI Key |
URVAZCZXGWHWCH-UHFFFAOYSA-N |
SMILES |
C1C=CCC1(C(=O)O)N |
Canonical SMILES |
C1C=CCC1(C(=O)O)N |
Synonyms |
1-aminocyclopent-3-ene-1-carboxylic acid |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Aminocyclopent 3 Enecarboxylic Acid and Its Derivatives
Established Synthetic Routes and Refinements
The synthesis of 1-Aminocyclopent-3-enecarboxylic acid has been approached through several established chemical routes. These methods have been refined over time to improve yield, efficiency, and scalability, making the compound more accessible for research.
| Multigram Synthesis Overview | |
| Method | Direct Chemical Synthesis |
| Scale | Multigram |
| Overall Yield | 80% |
| Key Feature | Utilizes inexpensive and readily accessible starting materials. researchgate.net |
Strategies Utilizing Glycine (B1666218) Equivalents
The efficiency of certain synthetic routes heavily relies on the high reactivity of glycine equivalents used as starting materials. researchgate.net In one prominent synthesis, the precursor to the target amino acid is prepared from a suitably activated and protected derivative of glycine. researchgate.net This glycine equivalent is reacted with a bis-alkylating agent, specifically cis-1,4-dichloro-2-butene, to construct the cyclopentene (B43876) backbone. researchgate.net This strategy is fundamental to expanding the diversity of conformationally well-defined peptide structures by incorporating β-amino acids and their higher homologues. researchgate.net
Cyclization Reactions for Cyclopentene Ring Formation
The formation of the cyclopentene ring is a critical step in the synthesis of this compound. A key strategy involves the 1,5-C,C-cycloalkylation of tert-butyl acetoacetate (B1235776) with cis-1,4-dichloro-2-butene. researchgate.net Following this cyclization, subsequent reactions including a haloform reaction and Curtius degradation are performed to yield the desired product. researchgate.net
Another advanced cyclization technique is the alkylidene carbene 1,5-C-H insertion reaction. nih.gov This method is employed as a key step in an enantioselective synthesis pathway, starting from a ketone precursor to form the cyclopentene ring with high stereocontrol. nih.gov
| Cyclization Strategy | Key Reagents/Reaction | Outcome |
| 1,5-C,C-Cycloalkylation | tert-butyl acetoacetate, cis-1,4-dichloro-2-butene | Forms the cyclopentene ring, followed by further modifications. researchgate.net |
| 1,5-C-H Insertion | Lithio(trimethylsilyl)diazomethane on a ketone precursor | Forms a cyclopentene-containing product in 62-69% yield. nih.gov |
Hydrolysis-Based Preparations
Hydrolysis is a crucial final step in many synthetic routes to liberate the carboxylic acid functionality from its ester or other protected forms. libretexts.orgmdpi.com Mild acid hydrolysis is used to convert spiro-cycloalkene intermediates into the final 1-aminocycloalkene-1-carboxylic acid derivatives. researchgate.net The process typically involves heating the precursor, often a nitrile or an ester, under reflux with a dilute acid like hydrochloric acid. libretexts.org For precursors with tert-butyl ester protecting groups, hydrolysis can be achieved using reagents like trifluoroacetic acid. mdpi.comnih.gov This deprotection step is essential for isolating the final, free amino acid. libretexts.org
Stereoselective Synthesis and Enantiopure Preparations
Controlling the stereochemistry of this compound is critical for its application in various scientific fields. This has led to the development of sophisticated asymmetric synthetic techniques to produce enantiomerically pure versions of the compound.
Asymmetric Synthesis Techniques
Another powerful technique is the use of an alkylidene carbene 1,5-C-H insertion reaction. nih.gov This key step, when applied to a ketone precursor derived from Garner's aldehyde, proceeds with high enantiomeric excess. nih.gov The resulting cyclopentene product can then be converted into the final amino acid, (1S,3R)-ACPD, through further functional group manipulations. nih.gov Asymmetric synthesis has also been successfully applied to related cyclic amino acids, such as aminocyclopropyl carboxylic acids, using methods like the Curtius rearrangement of intermediates derived from chiral bicyclic lactams, achieving greater than 99% enantiomeric excess. rsc.org
| Asymmetric Technique | Key Step/Reaction | Starting Material/Precursor | Reported Outcome |
| Chelate Claisen Rearrangement–Metathesis | Substrate-controlled rearrangement | Glycine derivative | 5 steps, 47% overall yield. researchgate.net |
| Alkylidene Carbene 1,5-C-H Insertion | Carbene insertion into a C-H bond | Ketone from Garner's aldehyde | High enantiomeric excess (62-69% yield for the key step). nih.gov |
| Curtius Rearrangement | Rearrangement of an acyl azide | Chiral bicyclic lactam | >99% e.e. for related aminocyclopropyl carboxylic acids. rsc.org |
Enantiocontrol via Chelate Claisen Rearrangement–Metathesis
The Ireland-Claisen rearrangement, particularly its chelate-controlled variant, is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids, which are key precursors to cyclic amino acids. uni-saarland.de This chemrxiv.orgchemrxiv.org-sigmatropic rearrangement proceeds through a highly ordered, chair-like transition state, allowing for the efficient transfer of chirality. uni-saarland.deyoutube.com
In a hypothetical synthesis targeting a precursor for this compound, an N-protected glycine allyl ester can be converted to its Z-enolate using a strong base like lithium diisopropylamide (LDA). The addition of a Lewis acid, such as ZnCl₂, forms a rigid six-membered chelate. This chelation fixes the conformation of the enolate, leading to a highly diastereoselective rearrangement upon heating. uni-saarland.de The resulting diene product contains the necessary carbon backbone and stereocenters. Subsequent ring-closing metathesis (RCM) using a Grubbs or Hoveyda-Grubbs catalyst would then form the cyclopentene ring, furnishing the cyclic amino acid scaffold with high enantiopurity. This combination of chelate-controlled rearrangement and metathesis provides a robust pathway to enantiomerically enriched cyclic structures.
Chiral Quaternary Center Construction via C-H Insertion of Alkylidenecarbenes
The construction of chiral quaternary centers is a significant challenge in organic synthesis. For derivatives of this compound, this could involve creating a quaternary α-carbon. Rhodium-catalyzed C-H insertion reactions of alkylidenecarbenes represent a state-of-the-art method for this purpose. This strategy involves the generation of a rhodium-carbene intermediate from a diazo compound. This electrophilic species can then undergo an intramolecular C-H insertion, creating a new carbon-carbon bond and forming a cyclic system. By employing chiral dirhodium catalysts, this process can be rendered highly enantioselective, allowing for the direct formation of chiral cyclic products.
Photoredox Catalysis in Unnatural Amino Acid Synthesis
Visible light-promoted photoredox catalysis has emerged as a versatile and powerful platform for the synthesis of unnatural amino acids. chemrxiv.orgnih.govrsc.org This methodology utilizes a photocatalyst that, upon excitation by light, can initiate single-electron transfer (SET) processes to generate radical intermediates under mild conditions. chemrxiv.org For the synthesis of derivatives related to this compound, a key strategy involves the decarboxylative radical addition to a chiral glyoxylate-derived N-sulfinyl imine. nih.govchemrxiv.org
In this process, a carboxylic acid precursor is deprotonated and then oxidized by the excited photocatalyst to form a carboxyl radical. chemrxiv.org This radical rapidly extrudes carbon dioxide to generate a carbon-centered radical, which then adds to the electrophilic imine. chemrxiv.org The use of a chiral auxiliary on the imine allows for excellent stereocontrol over the newly formed stereocenter. nih.gov This approach is notable for its use of readily available carboxylic acids as radical precursors and its operational simplicity. chemrxiv.orgnih.gov Another strategy involves the direct activation of inert C(sp³)–H bonds, allowing for the coupling of abundant alkanes with imines, representing a highly atom-economical route to complex amino acid derivatives. nih.gov
| Methodology | Key Reaction Type | Catalyst/Reagent | Core Principle |
| Chelate Claisen Rearrangement | chemrxiv.orgchemrxiv.org-Sigmatropic Rearrangement | Lewis Acid (e.g., ZnCl₂) | Formation of a rigid chelated transition state to control stereochemistry. |
| Ring-Closing Metathesis | Olefin Metathesis | Grubbs or Hoveyda-Grubbs Catalyst | Formation of a cyclic olefin from a diene precursor. |
| C-H Insertion | Carbene Insertion | Chiral Dirhodium Catalyst | Enantioselective formation of C-C bonds via intramolecular carbene insertion. |
| Photoredox Catalysis | Radical Addition | Acridinium-based Photocatalyst | Single-electron transfer to generate radicals for C-C bond formation under mild conditions. nih.gov |
Optical Resolution Processes for Enantiomer Separation
When a racemic mixture of this compound is synthesized, optical resolution is required to separate the individual enantiomers. A classical and effective method is the formation of diastereomeric salts. libretexts.orglibretexts.org This process involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent. mdpi.com
For a carboxylic acid like the target compound, a chiral base such as brucine, strychnine, or an enantiomerically pure phenylethylamine is used. libretexts.org The reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.orgmdpi.com Once separated, the pure enantiomers of the amino acid are recovered by treating the diastereomeric salts with a strong acid to protonate the carboxylic acid and liberate it from the chiral base. google.com
Derivatization and Functionalization Strategies
The amino and carboxyl groups of this compound allow for a wide range of derivatization reactions, which are crucial for its incorporation into larger molecules like peptides or for modifying its properties.
Synthesis of Protected Amino Acid Variants (e.g., N-Boc, Fmoc)
To prevent unwanted side reactions during peptide synthesis, the nucleophilic amine group of the amino acid must be protected. libretexts.org The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most common amine protecting groups.
N-Boc Protection : The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. libretexts.org This protecting group is stable to a wide range of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). libretexts.org The synthesis of N-Boc protected amino acids is a fundamental step for their use in Boc-based solid-phase peptide synthesis (SPPS). researchgate.netnih.gov
N-Fmoc Protection : The Fmoc group is installed by reacting the amino acid with a reagent like Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). libretexts.orgnih.gov The key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, while being stable to acid. nih.govnih.gov This orthogonality with acid-labile side-chain protecting groups makes it the standard for modern SPPS. nih.govresearchgate.net
| Protecting Group | Full Name | Reagent for Introduction | Cleavage Condition |
| Boc | tert-Butyloxycarbonyl | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid) |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., 20% Piperidine in DMF) |
Generation of Bicyclic and Polycyclic Derivatives
The unique structure of this compound, featuring a reactive double bond and bifunctional amino acid character, makes it an excellent scaffold for the synthesis of more complex, conformationally constrained systems.
Bicyclic Derivatives : The cyclopentene double bond can participate in a variety of cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable diene could generate a bicyclo[2.2.1]heptane (norbornane) system, introducing significant conformational rigidity. Intramolecular reactions are also a powerful strategy. For example, if a pendant functional group is attached to the nitrogen or carboxyl end, an intramolecular cyclization onto the double bond can be triggered, leading to the formation of various fused or bridged bicyclic structures. nih.gov These constrained bicyclic amino acids are of great interest as building blocks for peptidomimetics with stable secondary structures. nih.gov
Polycyclic Derivatives : The adamantane (B196018) cage is a rigid, lipophilic polycyclic structure. The principles of adamantane synthesis, which often involve acid-catalyzed carbocation rearrangements, can be conceptually applied. mdpi.com By designing a suitable polycyclic precursor incorporating the aminocyclopentene moiety, acid-mediated transannular cyclizations could potentially lead to the formation of novel, complex polycyclic amino acid frameworks. The synthesis of such derivatives locks the molecule into a highly defined three-dimensional space.
Incorporation of Halogenated Moieties
The introduction of halogen atoms onto the cyclopentane (B165970) core of this compound derivatives serves as a crucial step for further functionalization, enabling cross-coupling reactions and the synthesis of more complex molecules. Halogenation reactions can be performed on various synthetic intermediates.
For instance, the double bond in cyclopentene precursors can be targeted by halogenating agents. Methods have been developed for the conversion of cyclopentene derivatives through the use of reagents such as chlorine (Cl₂) or bromine (Br₂). google.com Alternatively, N-halosuccinimides, like N-bromosuccinimide (NBS) or N-chloro-succinimide (NCS), are effective halogenating agents for these systems. google.com These reactions are typically carried out in solvents like chloroform, carbon tetrachloride, or acetic acid. google.com
In a specific example starting from a derivative of the versatile synthetic building block, Vince lactam, a bromo-hydroxy functionality was introduced onto the bicyclic system. The synthesis of (1R,4R,6S,7R)-7-Bromo-6-hydroxy-2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptan-3-one demonstrates a pathway to incorporate both a halogen and a hydroxyl group, creating a highly functionalized intermediate for further manipulation. researchgate.net
Table 1: Reagents for Halogenation of Cyclopentene Derivatives
| Reagent | Type of Halogenation | Solvent(s) | Reference |
|---|---|---|---|
| Chlorine (Cl₂) | Chlorination | Chloroform, Acetic Acid | google.com |
| Bromine (Br₂) | Bromination | Chloroform, Acetic Acid | google.com |
| N-Chloro-succinimide (NCS) | Chlorination | Chloroform, Acetic Acid | google.com |
| N-Bromo-succinimide (NBS) | Bromination | Not Specified | google.com |
Synthesis of Thioether Amino Acid Analogs
The synthesis of thioether derivatives of this compound is commonly achieved through the thiol-ene reaction, specifically a Michael addition of a thiol to the electron-deficient double bond of a cyclopentene precursor. wikipedia.orgresearchgate.net This reaction is a highly efficient method for forming carbon-sulfur bonds. acsgcipr.org
The reaction proceeds via an anti-Markovnikov addition, where the sulfur atom of the thiol attacks the β-carbon of the α,β-unsaturated system. wikipedia.org This conjugate addition can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, or by various organocatalysts. wikipedia.orgresearchgate.netacsgcipr.org The versatility of this method allows for the introduction of a wide array of alkyl and aryl thioether moieties, depending on the thiol used in the reaction.
Recent advancements have focused on developing highly diastereoselective and enantioselective sulfa-Michael additions. nih.gov For example, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base can achieve high diastereoselectivity in the addition of thiols to cyclobutene (B1205218) esters and amides, a related strained ring system. nih.gov For enantioselective transformations, chiral bifunctional organocatalysts, such as those based on cinchona alkaloids combined with a squaramide, have proven effective. nih.gov
Table 2: Catalytic Systems for Sulfa-Michael Addition
| Catalyst/Base | Reaction Type | Substrate Class | Key Feature | Reference(s) |
|---|---|---|---|---|
| Base (general) | Achiral | Activated Alkenes | Thiolate generation | wikipedia.org, researchgate.net |
| DBU | Diastereoselective | Cyclobutene Esters/Amides | High diastereoselectivity | nih.gov |
Introduction of Hydroxyl Substituents
Hydroxylated derivatives of this compound are of significant interest as they mimic the structures of sugars and can act as potent enzyme inhibitors. nih.gov Several strategies exist for introducing hydroxyl groups at various positions on the cyclopentane ring.
One common approach involves the stereospecific epoxidation of the double bond in a protected cyclopentene intermediate, such as a derivative of Vince lactam. The resulting epoxide can then be opened by a nucleophile, which can be followed by further transformations to yield the desired hydroxylated amino acid. For example, regio- and stereoisomers of functionalized azido (B1232118) amino alcohols have been synthesized from Vince lactam via epoxidation and subsequent cleavage of the oxirane ring with sodium azide. thieme-connect.com
Another powerful method is the asymmetric α-hydroxylation of a ketone precursor using molecular oxygen. acs.org This can be achieved under phase-transfer catalysis with a chiral catalyst, allowing for the enantioselective formation of α-hydroxy ketones, which can then be converted into the target amino acid. acs.org
Furthermore, highly functionalized polyhydroxylated cyclopentane β-amino acids can be synthesized from carbohydrate precursors like D-mannose or D-galactose. nih.govacs.org These multi-step syntheses utilize key reactions such as ring-closing metathesis to form the cyclopentene ring, followed by stereoselective functionalization to introduce the amino and hydroxyl groups. acs.org
Table 3: Methodologies for Hydroxyl Group Introduction
| Method | Key Intermediate | Key Reagents/Steps | Outcome | Reference(s) |
|---|---|---|---|---|
| Epoxidation & Ring Opening | Protected Vince Lactam | m-CPBA (epoxidation), Sodium Azide (opening) | Functionalized azido amino alcohols | thieme-connect.com |
| Asymmetric Hydroxylation | Cyclic Ketones | Molecular Oxygen, Chiral Phase-Transfer Catalyst | Enantioenriched α-hydroxy ketones | acs.org |
Amide and Ester Formation Pathways
The carboxylic acid and primary amine functionalities of this compound allow for straightforward conversion into a wide range of ester and amide derivatives. These transformations are fundamental for creating prodrugs, building blocks for peptide synthesis, and modifying the physicochemical properties of the parent compound.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using an alkylating agent in the presence of a base. A common laboratory method involves the reaction of the amino acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst such as thionyl chloride (SOCl₂) or hydrochloric acid. Alternatively, esterification can be performed under basic conditions, for example, using methyl iodide (MeI) and sodium bicarbonate (NaHCO₃). nih.gov
Amide formation can be accomplished by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. libretexts.orglibretexts.org Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or triazine-derived agents like DMTMM are widely used. researchgate.net These methods facilitate the formation of a peptide bond between the amino acid and another amino acid or amine, with excellent retention of chirality. researchgate.netrsc.org Direct reaction of an ester derivative with ammonia (B1221849) or an amine, often with heating, can also produce the corresponding amide. masterorganicchemistry.com
Table 4: Common Reagents for Ester and Amide Formation
| Transformation | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Esterification | Alcohol (e.g., MeOH, EtOH) + Acid Catalyst (e.g., SOCl₂, HCl) | Ester | rsc.org |
| Esterification | Methyl Iodide + Sodium Bicarbonate | Methyl Ester | nih.gov |
| Amidation | Amine + Coupling Agent (e.g., EDC, DCC, DMTMM) | Amide (Peptide) | researchgate.net, libretexts.org |
Biocatalytic and Enzymatic Approaches in Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite stereocontrol, which is particularly valuable for producing enantiomerically pure pharmaceuticals.
Enzymatic Ring Cleavage and Resolution of Lactams (e.g., Vince Lactam)
A cornerstone in the synthesis of chiral carbocyclic nucleosides is the kinetic resolution of racemic (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. nih.govresearchgate.net This process allows for the separation of the two enantiomers, which are key building blocks for antiviral drugs. nih.gov
The resolution is typically achieved through stereoselective enzymatic hydrolysis. nih.govresearchgate.net Specific enzymes, known as γ-lactamases, catalyze the ring-opening of one of the lactam enantiomers to form the corresponding water-soluble amino acid, leaving the unreacted lactam enantiomer in high optical purity. thieme-connect.comnih.gov For example, (−)-γ-lactamase from Bradyrhizobium japonicum selectively hydrolyzes the (+)-enantiomer of Vince lactam, yielding the optically pure (−)-enantiomer, which is a precursor to the antiviral drug abacavir. acs.org Conversely, other enzymes can act on the opposite enantiomer. researchgate.net
Lipases are another class of enzymes used for this resolution. google.com Lipase B from Candida antarctica (CAL-B), often in an immobilized form such as Novozym 435, is effective in catalyzing the hydrolysis or transesterification of Vince lactam derivatives. researchgate.netgoogle.com The choice of enzyme determines which enantiomer is hydrolyzed, providing access to either pure enantiomer of the lactam and the corresponding ring-opened amino acid. researchgate.netrsc.org
Table 5: Enzymes for the Kinetic Resolution of Vince Lactam
| Enzyme | Enzyme Type | Action | Products | Reference(s) |
|---|---|---|---|---|
| γ-Lactamase | Hydrolase | Stereoselective ring-opening of one enantiomer | Enantiopure lactam and ring-opened amino acid | nih.gov, thieme-connect.com, acs.org |
| Candida antarctica Lipase B (CAL-B) | Lipase/Hydrolase | Stereoselective hydrolysis or transesterification | Enantiopure lactam and derivatized amino acid | researchgate.net, google.com |
Applications of Engineered Biocatalysts
To meet industrial demands for efficiency, robustness, and sustainability, significant research has focused on discovering and engineering novel biocatalysts. nih.gov Strategies such as genome mining have been employed to identify new γ-lactamases with desirable properties. researchgate.net
Once identified, these enzymes can be further improved through protein engineering techniques. For example, semi-rational protein engineering has been used to create more robust biocatalysts for the industrial-scale resolution of Vince lactam, leading to improved thermal stability and catalytic performance. researchgate.net Immobilization techniques, such as entrapping enzymes in metal-organic frameworks (MOFs), can also dramatically enhance an enzyme's stability and reusability. nih.gov
Beyond lactam resolution, engineered biocatalysts are being applied to other steps in the synthesis of this compound derivatives. For instance, an engineered ω-transaminase from Chromobacterium violaceum has been used to convert ((1S,4R)-4-aminocyclopent-2-enyl)methanol into an important ketone intermediate, (S)-4-(hydroxymethyl)cyclopent-2-enone. researchgate.net This demonstrates how engineered enzymes can provide efficient and economical routes to key chiral building blocks for five-membered carbasugars and related compounds. researchgate.net
Structural Elucidation and Conformational Analysis of 1 Aminocyclopent 3 Enecarboxylic Acid and Its Analogs
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
The ¹H NMR spectrum is expected to show distinct signals for the olefinic, allylic, and methine protons of the cyclopentene (B43876) ring. The olefinic protons (H3 and H4) would appear in the downfield region, typically around 5.6-5.7 ppm. The allylic protons (H2 and H5) would be found further upfield. The presence of the amino and carboxylic acid groups at the C1 position would deshield the neighboring protons. The acidic proton of the carboxylic acid group is characteristically found far downfield, often above 10 ppm, and its signal may be broad. oregonstate.edulibretexts.orglibretexts.org
The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (in the 175-180 ppm range). The olefinic carbons (C3 and C4) would resonate around 129-130 ppm, while the allylic carbons (C2 and C5) and the quaternary C1 carbon would have characteristic shifts influenced by their chemical environment. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals by revealing their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Aminocyclopent-3-enecarboxylic Acid (Based on data from analogs like methyl cyclopent-3-enecarboxylate)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~60-70 |
| C2, C5 (allylic) | ~2.7-3.2 | ~35-45 |
| C3, C4 (olefinic) | ~5.6-5.7 | ~129-130 |
| COOH | >10 (broad) | ~175-180 |
| NH₂ | variable | - |
Mass Spectrometry for Molecular Confirmation and Interaction Analysis
Mass spectrometry (MS) serves as a critical tool for confirming the molecular weight of this compound and for probing its fragmentation patterns, which can provide structural information. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular formula of the compound. For this compound (C₆H₉NO₂), the expected exact mass would be approximately 127.0633 g/mol .
Electron ionization (EI) mass spectrometry of the saturated analog, 1-aminocyclopentanecarboxylic acid (also known as cycloleucine), shows characteristic fragmentation patterns that can be extrapolated to the unsaturated compound. nist.govmassbank.eu Common fragmentation pathways for cyclic amino acids involve the loss of the carboxyl group (as CO₂) and subsequent ring fragmentation. The presence of the double bond in this compound would likely introduce unique fragmentation pathways, such as retro-Diels-Alder reactions, providing further structural confirmation.
Electrospray ionization (ESI) mass spectrometry is a softer ionization technique that is particularly useful for studying non-covalent interactions of the amino acid with other molecules, such as metal ions or other biological molecules, by observing the mass of the resulting complexes in the gas phase.
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M-HCOOH]⁺ | Loss of formic acid |
| [M-NH₃]⁺ | Loss of ammonia (B1221849) |
| Further Fragments | Resulting from ring cleavage |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of the molecule's absolute configuration. massbank.euresearchgate.net For a chiral molecule like this compound, which exists as a pair of enantiomers, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the (R) or (S) configuration at the C1 stereocenter.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. The resulting electron density map can be interpreted to build a three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles with high precision.
Furthermore, analysis of the crystal packing can reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups, which are crucial for understanding the supramolecular chemistry of the compound. While a crystal structure for this compound itself is not reported, the crystal structure of an analog, (1S,3R)-3-amino-2,2,3-trimethylcyclopentane-1-carboxylic acid hydrochloride, demonstrates how hydrogen bonding interactions can create a three-dimensional network. researchgate.net
Infrared (IR) Spectroscopy in Conformational Studies
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for probing its conformational state, particularly through the analysis of hydrogen bonding. The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. spectroscopyonline.com
A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carbonyl group usually appears as a strong, sharp band between 1700 and 1725 cm⁻¹. spectroscopyonline.com The presence of the amino group would give rise to N-H stretching vibrations in the 3300-3500 cm⁻¹ region, which may overlap with the broad O-H band. The C=C stretching of the cyclopentene ring is expected to show a weaker absorption around 1650 cm⁻¹.
By studying shifts in the positions and changes in the shapes of these bands under different conditions (e.g., in different solvents or at different temperatures), information about the conformational preferences and the extent of intermolecular hydrogen bonding can be inferred. For example, a shift of the C=O band to higher wavenumbers could indicate a decrease in hydrogen bonding, suggesting the presence of monomeric species.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretch (H-bonded) | 3300-2500 (very broad) |
| N-H (Amine) | Stretch | 3500-3300 |
| C=O (Carboxylic Acid) | Stretch | 1725-1700 |
| C=C (Alkene) | Stretch | ~1650 |
| C-O (Carboxylic Acid) | Stretch | 1320-1210 |
Computational Modeling and Theoretical Studies
Molecular Mechanics Calculations for Structural Optimization
Molecular mechanics calculations are a powerful computational tool used to predict and analyze the stable conformations of this compound. These calculations employ a classical mechanics-based force field to estimate the potential energy of a molecule as a function of its atomic coordinates. By systematically varying bond lengths, bond angles, and dihedral angles, the method can identify low-energy conformations, providing insights into the molecule's structural preferences.
For a flexible molecule like this compound, with its five-membered ring that can adopt different puckered conformations (such as envelope and twist forms), molecular mechanics can be used to calculate the relative energies of these conformers. This allows for the determination of the most stable, or ground-state, conformation.
These theoretical models can be validated and refined by comparing the calculated structural parameters with experimental data obtained from techniques like NMR spectroscopy and X-ray crystallography. For instance, calculated dihedral angles can be correlated with experimentally determined coupling constants from ¹H NMR. Such computational studies on analogous cyclic amino acids have shown that they can effectively predict conformations like β-turns and helices in peptides. libretexts.orgnih.govnih.gov The results of these calculations are crucial for understanding how the molecule's shape influences its interactions with biological targets.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design and understanding the molecular basis of ligand-receptor interactions. In the context of this compound and its analogs, molecular docking studies have been pivotal in elucidating their mechanism of action, particularly for analogs designed as enzyme inhibitors.
A notable example is the study of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a potent mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme implicated in neurological disorders and addiction. nih.govbohrium.com Molecular dynamics simulations and molecular docking were employed in the design of this compound. nih.govbohrium.com These computational methods predicted that introducing a double bond into the cyclopentane (B165970) ring would position the reactive difluoromethylenyl group closer to a key lysine residue (Lys329) in the active site of GABA-AT, thereby enhancing its inhibitory potency. nih.gov
The docking simulations, followed by classical molecular dynamics, revealed the importance of the cyclopentene ring in orienting the molecule within the enzyme's active site for optimal interaction. nih.gov The unexpected crystal structure of this analog bound to GABA-AT later confirmed the predictions made by the computational analyses. bohrium.com
Further molecular docking studies on a related analog, (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, highlighted the critical role of stereochemistry and the endocyclic double bond for its selective inhibitory activity against human ornithine aminotransferase (hOAT) over GABA-AT. nih.gov These simulations, in conjunction with pKa calculations, provided insights into the specific interactions that govern the selective binding of the inhibitor to its target enzyme. nih.gov
| Analog | Target Receptor/Enzyme | Key Findings from Docking Simulations | Reference |
|---|---|---|---|
| (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | GABA-AT | The cyclopentene ring orients the difluoromethylenyl group in proximity to the active site residue Lys329, facilitating covalent modification. | nih.gov |
| (3S,4R)-3-amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid | hOAT and GABA-AT | Chirality and the endocyclic double bond are crucial for selective inhibition of hOAT over GABA-AT, influencing the binding orientation and interaction with active site residues. | nih.gov |
Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences
The conformational flexibility of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. These non-covalent interactions can play a crucial role in stabilizing specific three-dimensional structures, thereby affecting the molecule's biological activity and physical properties. Intramolecular hydrogen bonds typically form between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. youtube.com
In amino acids, hydrogen bonds can occur between the amino group (a hydrogen bond donor) and the carboxylic acid group (both a donor and an acceptor). youtube.com For this compound, the proximity of the α-amino and α-carboxyl groups, both attached to the same carbon atom, allows for the potential formation of an intramolecular hydrogen bond. This interaction can lead to a more compact, folded conformation.
The specific conformation of the cyclopentene ring will dictate the feasibility and strength of such hydrogen bonds. The ring's puckered nature can bring the amino and carboxyl groups into an orientation that is favorable for hydrogen bonding. Studies on related amino acids have shown that the stability of different conformers is highly dependent on the environment. nih.gov In nonpolar environments, intramolecular hydrogen bonds are often favored as they shield the polar groups from the solvent, whereas in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds with the solvent may be more prevalent. nih.gov
While direct experimental or computational studies on the intramolecular hydrogen bonding of this compound are not extensively available, insights can be drawn from studies on other cyclic amino acids. For instance, research on N-acetylproline, which has a five-membered ring, has demonstrated that the formation of a strong intramolecular hydrogen bond can significantly stabilize a particular conformer in less polar solvents. nih.gov The presence of the double bond in the cyclopentene ring of this compound introduces a degree of rigidity, which may further influence the conformational preferences and the propensity for intramolecular hydrogen bond formation.
| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Influence on Conformation | Expected Environmental Dependence |
|---|---|---|---|
| Amino Group (-NH3+) | Carboxyl Group (-COO-) | Stabilizes a folded or compact conformation. | More likely to be significant in nonpolar environments. |
| Carboxyl Group (-COOH) | Amino Group (-NH2) | Contributes to a specific puckering of the cyclopentene ring. | Competes with intermolecular hydrogen bonding in polar solvents. |
Influence of Stereochemistry on Molecular Conformation
The stereochemistry of this compound and its analogs is a critical determinant of their three-dimensional structure and, consequently, their biological function. The spatial arrangement of the amino and carboxylic acid groups relative to the cyclopentene ring gives rise to different stereoisomers, each with unique conformational preferences.
The cyclopentane ring in related molecules, such as 1-aminocyclopentane carboxylic acid, is known to exist in disordered, envelope-type conformations in the solid state. umich.edu The introduction of a double bond in the cyclopentene ring of this compound reduces the number of possible conformations but still allows for ring puckering. The positions of the substituents (amino and carboxyl groups) can be either axial or equatorial-like, and their relative orientation (cis or trans) will significantly impact the stability of the different conformers.
Studies on substituted 2-aminocyclopentanecarboxylic acids have demonstrated the importance of stereochemistry in defining the folding preferences of peptides incorporating these residues. nih.gov The synthesis of all four stereoisomers of this compound has provided a valuable toolkit for investigating how cis and trans configurations influence the secondary structures of peptide foldamers. nih.gov
The conformational preferences of the amino acid backbone are also influenced by the cyclic side chain. Quantum mechanical calculations on the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid have shown that the cyclic nature of the side chain restricts the backbone flexibility. nih.gov The relative stability of different backbone conformations is dependent on the polarity of the environment, and interestingly, the conformation of the cyclic side chain is coupled to the backbone arrangement. nih.gov
| Stereochemical Feature | Influence on Molecular Conformation | Example from Analogs | Reference |
|---|---|---|---|
| Cis/Trans Isomerism of Substituents | Determines the relative orientation of functional groups, affecting intramolecular interactions and overall molecular shape. | Different folding preferences observed in peptides containing cis- and trans-2-aminocyclopentanecarboxylic acid. | nih.gov |
| Chirality at Substituted Carbons | Dictates the specific three-dimensional arrangement of atoms, which is crucial for selective ligand-receptor binding. | The specific (3S,4R) configuration is essential for the selective inhibition of hOAT by an analog. | nih.gov |
| Cyclopentene Ring Puckering | The puckered conformation of the ring influences the axial/equatorial-like positioning of substituents, impacting steric interactions and stability. | The cyclopentane ring in 1-aminocyclopentane carboxylic acid adopts an envelope conformation. | umich.edu |
Mechanistic Investigations of Biological Interactions
Enzyme Interaction and Inactivation Mechanisms
No studies detailing the interaction and inactivation mechanisms of 1-Aminocyclopent-3-enecarboxylic acid with enzymes were found in the provided search results. Research in this area has focused on structurally related but distinct cyclopentane (B165970) and cyclopentene (B43876) analogues.
There is no available information from the search results regarding studies conducted on the interaction between this compound and aminotransferases such as γ-Aminobutyric acid aminotransferase (GABA-AT) or Ornithine Aminotransferase (OAT).
The search results contain no data elucidating the turnover and inactivation pathways that might occur upon the interaction of this compound with any enzyme.
No literature was found that characterizes the formation of either covalent or noncovalent enzyme-ligand complexes involving this compound.
Information regarding the role of specific amino acid residues in the active site of any enzyme that might bind to this compound is not available in the provided search results.
No kinetic analyses, such as those performed using stopped-flow kinetics, have been reported for the interaction between this compound and any enzyme target.
Receptor Binding and Agonist/Antagonist Profiling
The provided search results lack any information concerning the receptor binding profile of this compound. There are no studies available that define its activity as a potential agonist or antagonist at any known receptor. Research has been conducted on isomers and analogues, such as 4-aminocyclopent-1-enecarboxylic acid, but this data cannot be attributed to this compound.
Binding Affinity Studies with Various Receptors
Studies on conformationally restricted analogues of GABA, such as this compound (often referred to in literature as 4-aminocyclopent-1-ene-1-carboxylic acid or 4-ACPCA), have been conducted to understand their binding properties. These investigations often involve assessing their activity on receptors like GABA receptors and their influence on GABA uptake. nih.gov The individual isomers of these cyclopentene-based amino acids exhibit considerable specificity for GABA receptor and uptake sites. nih.gov For instance, the (+)-enantiomer, (+)-4-ACPCA, shows a notable affinity for GABA-C receptors, where it acts as a potent antagonist. nih.gov
Interactions with GABA Receptor Subtypes (GABA-A, GABA-B, GABA-C)
The interactions of this compound enantiomers with GABA receptor subtypes have been characterized, revealing distinct profiles of activity.
GABA-A Receptors: Racemic 4-aminocyclopent-1-ene-1-carboxylic acid was found to be one of the most potent analogues at GABA-A receptors. nih.gov Specifically, the (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid isomer was approximately twice as potent as GABA itself in assays conducted on the guinea-pig ileum, a preparation used to study GABA-A receptor activity. nih.gov In contrast, its (-)-4R isomer was significantly less active, being about 600 times weaker. nih.gov Further studies have explored derivatives of this compound, noting that adding a benzylthioether group can convert the molecule into an antagonist at α1β2γ2L GABA-A receptors, with an IC50 of 42 µM. researchgate.net
GABA-C Receptors: At human homomeric ρ1 and ρ2 GABA-C receptors, the enantiomers of 4-aminocyclopent-1-ene-1-carboxylic acid (4-ACPCA) display stereospecific actions. nih.gov The (+)-4-ACPCA enantiomer does not activate these receptors but acts as a potent antagonist, effectively inhibiting the action of GABA. nih.gov Its antagonist affinity (Ki) is 6.0 µM for ρ1 receptors and 4.7 µM for ρ2 receptors. nih.gov Conversely, the (-)-4-ACPCA enantiomer shows minimal effect as either an agonist or an antagonist at these receptor subtypes. nih.gov The affinity order at both GABA-C ρ1 and ρ2 receptors places (+)-4-ACPCA significantly higher than its (-) enantiomer. nih.gov
Modulation of Neurotransmission-Related Pathways
The balance in neurotransmission is crucial for the proper functioning of the nervous system, and disturbances can lead to various neuropathologies. nih.gov Compounds that interact with neurotransmitter receptors can modulate these pathways. While direct studies on this compound's effect on broader neurotransmission pathways are specific to its receptor interactions, related aminocyclopentane analogues have shown modulatory effects. For example, 1S,3R-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), a selective agonist of metabotropic glutamate (B1630785) receptors (mGluRs), has been shown to modulate cyclic AMP (cAMP) formation in brain slices. nih.gov It can reduce forskolin-stimulated cAMP formation, indicating an interaction with signaling pathways negatively coupled to adenylyl cyclase. nih.gov Although a different compound, this demonstrates how aminocyclopentane structures can influence key intracellular signaling cascades involved in neurotransmission.
Structure-Activity Relationship (SAR) Studies for Receptor Selectivity
Structure-activity relationship (SAR) studies have been crucial in understanding the receptor selectivity of this compound and its analogues. The conformationally restricted cyclopentene ring is a key structural feature. nih.gov
Research has demonstrated that the stereochemistry of these analogues is a primary determinant of their activity and selectivity. nih.govnih.gov For 4-aminocyclopent-1-ene-carboxylic acid, the individual resolved isomers show high specificity for either GABA receptors or GABA uptake sites. nih.gov
At GABA-A Receptors: The (+)-(4S) isomer is a potent agonist, approximately twice as active as GABA, while the (-)-(4R) isomer is about 600 times less active. nih.gov This highlights a strict stereochemical requirement for agonist activity at GABA-A receptors. nih.gov
At GABA-C Receptors: The stereochemical preference is also evident, where (+)-4-ACPCA is a potent antagonist, while (-)-4-ACPCA is largely inactive. nih.gov The study of various cyclopentane and cyclopentene analogues defines a preferred stereochemical orientation of the amine and carboxylic acid groups for binding to GABA-C receptors. nih.gov
For GABA Uptake: The selectivity is reversed for GABA uptake inhibition. The (-)-(4R) isomer of 4-aminocyclopent-1-ene-carboxylic acid is a selective inhibitor of GABA uptake, with an IC50 comparable to racemic nipecotic acid, whereas the (+)-(4S) isomer is not significantly active as an uptake inhibitor. nih.gov
Table 1: Activity of 4-Aminocyclopent-1-enecarboxylic Acid Enantiomers at GABA Receptors
| Compound | Receptor Subtype | Activity | Potency/Affinity |
|---|---|---|---|
| (+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-A | Agonist | ~2x more potent than GABA |
| (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA-A | Agonist | ~600x less potent than (+) isomer |
| (+)-4-ACPCA | GABA-C (ρ1) | Antagonist | Ki = 6.0 µM |
| (+)-4-ACPCA | GABA-C (ρ2) | Antagonist | Ki = 4.7 µM |
| (-)-4-ACPCA | GABA-C (ρ1, ρ2) | Inactive | Little effect |
| (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | GABA Uptake | Inhibitor | IC50 similar to racemic nipecotic acid |
Role as Biosynthesis Intermediates in Natural Product Pathways
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4-Aminocyclopent-1-ene-1-carboxylic acid | 4-ACPCA |
| gamma-Aminobutyric acid | GABA |
| 1S,3R-1-Aminocyclopentane-1,3-dicarboxylic acid | 1S,3R-ACPD |
| Nipecotic acid | - |
| 1-Aminocyclopropane-1-carboxylic acid | ACC |
| Methionine | - |
Advanced Research Applications of 1 Aminocyclopent 3 Enecarboxylic Acid
Building Block in Complex Organic Synthesis
The rigid cyclopentene (B43876) ring and the dual functionality of an amino and a carboxylic acid group position 1-Aminocyclopent-3-enecarboxylic acid as a powerful starting material or intermediate in the synthesis of elaborate organic molecules. Its structural features allow for the stereocontrolled introduction of a five-membered ring system, a common motif in many biologically active compounds.
Precursor for Pharmacologically Relevant Molecules
This compound is a key precursor in the synthesis of various molecules with significant pharmacological potential, particularly those targeting the central nervous system. Its constrained structure is ideal for creating analogues of neurotransmitters like glutamate (B1630785).
Glutamate Receptor Ligands: The compound is used to synthesize conformationally restricted analogues of glutamic acid. google.com These derivatives are instrumental in studying the pharmacology of glutamate receptors, which are crucial for synaptic transmission. For instance, bicyclic derivatives prepared via 1,3-dipolar cycloaddition reactions on protected forms of this compound have been evaluated as potential ligands for NMDA and metabotropic glutamate receptors. researchgate.net
CXCR2 Inhibitors: The methyl ester of this compound has been utilized as a building block in the synthesis of complex naphthalene derivatives that act as inhibitors of the CXCR2 receptor, a target for inflammatory diseases. google.com
| Precursor Molecule | Target Molecule Class | Pharmacological Relevance |
| This compound | Bicyclic Glutamic Acid Analogues | Modulation of NMDA and metabotropic glutamate receptors |
| This compound methyl ester | Naphthalene-based CXCR2 Inhibitors | Anti-inflammatory agents |
Synthesis of Diverse Cyclopentene Derivatives
The inherent reactivity of the double bond and the amino acid functionality allows for the transformation of this compound into a wide array of substituted cyclopentane (B165970) and cyclopentene molecules. Efficient, multigram-scale syntheses of the parent compound have been developed, making it a readily accessible starting material. researchgate.net
Hydrogenation of the cyclopentene ring provides access to saturated 1-aminocyclopentanecarboxylic acid derivatives. google.com For example, catalytic hydrogenation of a cyclopentene precursor can yield l-aminocyclopentane-l,3,4-tricarboxylic acid triethyl ester, a saturated cyclic amino acid derivative. google.com Furthermore, the double bond can participate in various addition and cycloaddition reactions to introduce new functional groups and ring systems with high stereocontrol.
Role in the Construction of Multifunctional Molecular Architectures
The defined three-dimensional shape of this compound makes it an excellent scaffold for constructing larger, multifunctional molecular architectures. By serving as a rigid core, it allows for the precise spatial arrangement of various functional groups. This is critical in the design of molecules intended to interact with multiple biological targets or to assemble into larger, ordered structures. For example, it has been used to create novel spirocyclic heterocycles by exploiting transformations like 1,3-dipolar cycloaddition and subsequent cyclization reactions. researchgate.net
Peptidomimetic Design and Peptide Science
In the field of peptide science, native peptides often suffer from poor metabolic stability and conformational flexibility, which can limit their therapeutic efficacy. Peptidomimetics are designed to overcome these limitations by incorporating non-natural amino acids that mimic the structure and function of natural peptides while offering improved pharmacological properties.
Incorporation as Constrained Amino Acid Analogs in Peptidomimetics
This compound and its saturated or functionalized analogues are highly valued as constrained amino acid surrogates in peptidomimetic design. nih.govnih.gov The cyclic nature of these amino acids restricts the conformational freedom of the peptide backbone into which they are incorporated.
Cyclopentane-based amino acids are considered ideal candidates for inducing conformational stability in peptides. mdpi.comnih.gov They can be used to replace native amino acid residues, such as proline, to enforce specific secondary structures like β-turns. acs.org This structural constraint is a key strategy for designing peptides with specific, predetermined three-dimensional shapes.
Impact on Conformational Stability and Bioactivity of Peptide Analogs
The incorporation of constrained cyclic amino acids has a profound impact on both the structural stability and the biological activity of the resulting peptide analogues.
Conformational Stability: By reducing the number of available low-energy conformations, these cyclic residues stabilize specific secondary structures, such as helices and turns. nih.govresearchgate.net This pre-organization of the peptide into a bioactive conformation can facilitate more effective binding to biological receptors or enzymes. mdpi.com
Bioactivity: The enhanced conformational stability often translates to improved bioactivity and selectivity. For example, replacing the proline residue in the opioid peptide morphiceptin with a polyhydroxylated derivative of aminocyclopentanecarboxylic acid led to a peptidomimetic with significantly increased activity at opioid receptors. mdpi.comresearchgate.netnih.gov The rigid structure helps to lock the peptide into the precise orientation required for receptor interaction. Similarly, incorporating constrained amino acids into the immunomodulatory peptide tuftsin resulted in analogues with considerably higher activity in stimulating cytokine release and enhanced resistance to enzymatic degradation. nih.gov
The table below summarizes the observed effects of incorporating constrained cyclic amino acids into bioactive peptides.
| Bioactive Peptide | Native Residue Replaced | Constrained Analog | Observed Impact on Bioactivity/Stability |
| Morphiceptin | Proline | Polyhydroxylated cis-2-aminocyclopentanecarboxylic acid | Increased activity at µ- and δ-opioid receptors |
| Tuftsin | Threonine, Proline | 1-Aminocyclobutanecarboxylic acid derivatives | Increased stimulation of interleukin-6; high resistance to enzymatic hydrolysis |
This strategic use of this compound and its derivatives underscores their importance in modern medicinal chemistry for developing next-generation therapeutics with enhanced stability and targeted biological activity.
Application in the Synthesis of Novel Peptidotriazolamers
While direct applications of this compound in the synthesis of peptidotriazolamers are not extensively documented in publicly available research, its structural features make it a compelling candidate for the design of novel foldamers and peptidomimetics. The unsaturated cyclopentene ring introduces conformational constraints that can enforce specific secondary structures, a key principle in the design of peptidomimetics that mimic the bioactivity of natural peptides but with enhanced stability against enzymatic degradation. mdpi.com
Research on related polyhydroxylated cyclopentane β-amino acids has demonstrated their utility as scaffolds for constructing bioactive peptides. mdpi.com These studies highlight the potential of cyclic amino acids to create peptidomimetics with improved pharmacological properties. The synthesis of peptides incorporating these constrained alicyclic β-amino acids opens opportunities for creating novel structures with tailored functions. mdpi.com
Chemical Biology Applications
The unique structural and chemical properties of this compound position it as a valuable building block in the field of chemical biology. Its constrained cyclic structure and the presence of a reactive alkene functionality offer opportunities for the development of sophisticated tools to probe and manipulate biological systems.
Development of Chemical Probes and Sensors
Small molecules designed to selectively interact with and report on the presence or activity of a protein of interest, known as chemical probes, are crucial for understanding protein function. nih.gov While specific examples utilizing this compound are not prominent in the literature, its scaffold is well-suited for the development of such probes. The cyclopentene ring can serve as a rigid core for the attachment of various functional groups, including fluorophores, affinity tags, or reactive moieties for covalent labeling.
The development of high-quality chemical probes is a significant undertaking, requiring careful optimization of potency, selectivity, and cell permeability. nih.gov The defined stereochemistry and conformational rigidity of this compound could contribute to achieving the high specificity required for a reliable chemical probe. Furthermore, the double bond in the cyclopentene ring offers a site for chemical modification, allowing for the introduction of reporter groups or for use in bioorthogonal chemistry reactions. nih.gov
Tools for Studying Protein Function and Interactions in Cellular Systems
Understanding the complex network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. nih.govnih.gov Peptidomimetics and conformationally constrained amino acids are valuable tools for modulating and studying these interactions. The incorporation of this compound into peptides can create molecules that mimic or disrupt specific PPIs.
The rigid structure of this amino acid can help to pre-organize a peptide into a conformation that is complementary to the binding site of a target protein. This can lead to inhibitors with higher affinity and selectivity compared to flexible linear peptides. Molecular docking studies on related cyclopentene-containing compounds have shown vital interactions with the active sites of protein kinases, suggesting their potential as therapeutic agents that target PPIs. royalsocietypublishing.org
Moreover, the development of systems to detect weak and transient PPIs is an ongoing challenge in cell biology. mdpi.com By serving as a scaffold for the synthesis of constrained peptides, this compound can contribute to the creation of tools that stabilize these fleeting interactions, making them more amenable to study.
Exploration in Chemical Materials Science
The application of amino acids and peptides in materials science is a rapidly growing field, with a focus on creating novel biomaterials with unique properties. The incorporation of non-natural amino acids like this compound into peptides and polymers offers a route to materials with tailored structures and functions.
Peptides containing cyclopentane-based β-amino acids have been shown to exhibit specific folding properties, leading to the formation of well-defined secondary structures such as helices and sheets. nih.gov This ability to control the self-assembly of peptide-based materials is of significant interest for applications in nanotechnology and biomedical engineering. The resulting nanomaterials can be designed to have specific mechanical, chemical, and biological properties.
Furthermore, the alkene functionality within the cyclopentene ring of this compound provides a handle for polymerization or for cross-linking polymer chains. This could be exploited to create novel hydrogels, films, or other polymeric materials with enhanced stability and responsiveness. The potential for these substituents on the cyclopentane ring to induce novel folding properties in β-peptides is a matter of evident interest in materials chemistry. nih.gov
Future Research Perspectives and Emerging Directions
Development of Novel Synthetic Strategies for Advanced Derivatives
The future development of 1-aminocyclopent-3-enecarboxylic acid as a versatile building block hinges on the creation of more sophisticated and efficient synthetic methodologies. A primary focus will be on enantioselective syntheses to access specific stereoisomers, which are often crucial for targeted biological activity.
Key future research directions in synthesis include:
Asymmetric Synthesis: While methods for the synthesis of racemic this compound exist, the development of robust and scalable enantioselective routes is a critical next step. nih.gov Strategies employing chiral auxiliaries, organocatalysis, and transition-metal-catalyzed asymmetric transformations will be instrumental. An example of such an advanced approach is the enantioselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, which utilizes an alkylidene carbene 1,5-C-H insertion reaction as a key step to establish the desired stereochemistry. nih.gov
Stereodivergent Synthesis: The ability to access all possible stereoisomers of a substituted this compound derivative from a common precursor is a significant synthetic challenge. Future work will likely focus on developing stereodivergent strategies that allow for the selective formation of each diastereomer by tuning reaction conditions or catalyst systems.
Functionalization of the Cyclopentene (B43876) Ring: The double bond in the cyclopentene ring offers a handle for a variety of chemical transformations. Future research will undoubtedly explore the diastereoselective functionalization of this moiety to introduce additional substituents. This could involve epoxidation, dihydroxylation, cycloaddition reactions, or conjugate additions to introduce thiols or other functional groups. iu.edu For instance, the addition of thiol substituents to the α,β-unsaturated system of 4-aminocyclopent-1-enecarboxylic acid has been investigated to create derivatives with altered biological activity. iu.edu
Synthesis of Constrained Analogues: Incorporating the this compound core into more complex, conformationally rigid structures is a promising avenue for drug discovery. This includes the synthesis of bicyclic and spirocyclic derivatives, which can further restrict the conformational freedom of the molecule and lead to enhanced potency and selectivity for biological targets. mdpi.com
Table 1: Examples of Synthetic Strategies for Cyclopentane (B165970) Amino Acid Derivatives
| Strategy | Key Reaction | Target Compound/Derivative | Reference |
| Enantioselective Synthesis | Alkylidene carbene 1,5-C-H insertion | (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid | nih.gov |
| Functionalization | Thiol addition to α,β-unsaturated system | Thioether derivatives of 4-aminocyclopent-1-enecarboxylic acid | iu.edu |
| Constrained Analogue Synthesis | Intramolecular nucleophilic substitution | cis-3-(Aminomethyl)cyclobutane carboxylic acid | nih.gov |
| Multigram Scale Synthesis | Reaction of a glycine (B1666218) equivalent with cis-1,4-dichloro-2-butene | 1-Aminocyclopent-3-ene-1-carboxylic acid | mdpi.com |
Deepening Mechanistic Understanding of Biological Interactions
While derivatives of this compound have shown promise as ligands for various receptors, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research will need to employ a combination of experimental and computational techniques to elucidate these interactions.
Key areas for future investigation include:
Structural Biology: Obtaining high-resolution crystal structures of this compound derivatives bound to their protein targets is a paramount goal. These structures would provide invaluable insights into the specific binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand recognition and affinity.
Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations can be used to model the conformational preferences of different derivatives and their interactions with target proteins. researchgate.net These computational studies can help to rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved properties. For example, computational analyses were used to assist in the structure elucidation of (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid bound to GABA-AT. researchgate.net
Biophysical Characterization: Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantify the thermodynamic and kinetic parameters of ligand-receptor binding. This data is essential for a comprehensive understanding of the binding process and can help to differentiate between enthalpy- and entropy-driven interactions.
Mechanism-Based Inhibition Studies: For derivatives that act as enzyme inhibitors, detailed mechanistic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to identify any covalent modifications of the enzyme. researchgate.net
Table 2: Research Findings on the Biological Interactions of Related Cyclopentane Amino Acids
| Compound/Derivative | Target | Key Finding | Reference |
| (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid | GABA Aminotransferase (GABA-AT) | Acts as a highly potent mechanism-based inactivator. | researchgate.net |
| (1S,3S)-3-Amino-4-(difluoromethylene)cyclopentane-1-carboxylic acid | GABA Aminotransferase (GABA-AT) | Designed as a mechanism-based inactivator; 186 times more efficient than vigabatrin. | researchgate.net |
| Benzylthioether of 4-aminocyclopent-1-enecarboxylic acid | GABAA Receptor | Acts as an antagonist with an IC50 of 42 µM. | iu.edu |
| Bicyclic 3-hydroxy-delta2-isoxazoline-cyclopentane derivatives | Metabotropic Glutamate (B1630785) Receptor 4a (mGlu4a) | Interact with hmGlu4a, with one derivative being a full agonist. | mdpi.com |
Expansion of Applications in Chemical Biology and Material Science
The unique structural properties of this compound make it an attractive building block for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and material science.
Future research in these areas could focus on:
Chemical Biology:
Peptide and Peptidomimetic Design: The conformational constraints imposed by this compound can be exploited to stabilize specific secondary structures in peptides, such as β-turns and helices. researchgate.net This can lead to the development of peptidomimetics with enhanced proteolytic stability and improved biological activity. The incorporation of such non-natural amino acids can rigidify a peptide's backbone in a desired conformation.
Bioconjugation: The amino and carboxylic acid functionalities of this compound can be used for conjugation to other molecules of interest, such as fluorescent dyes, affinity tags, or drug molecules. The double bond in the cyclopentene ring also presents an orthogonal handle for site-specific modification.
Material Science:
Self-Assembling Peptides: Peptides containing this compound or its saturated analogue, 2-aminocyclopentane-1-carboxylic acid (ACPC), can be designed to self-assemble into well-defined nanostructures, such as nanofibers, nanoribbons, and hydrogels. nih.gov These materials have potential applications in tissue engineering, drug delivery, and as responsive biomaterials. nih.gov The conformational preferences of the cyclic amino acid can influence the resulting supramolecular architecture.
Functional Polymers: The incorporation of this compound into polymer backbones can impart unique properties to the resulting materials. For example, polyamides and polyesters containing cyclopentane units may exhibit altered thermal stability, solubility, and mechanical properties.
Surface Modification: The amino acid can be used to functionalize the surfaces of materials, introducing both charge and a reactive handle for further modification. This could be used to create biocompatible coatings, biosensors, or materials with tailored adhesive properties.
The continued exploration of this compound and its derivatives holds significant promise for advancing our capabilities in designing molecules and materials with novel functions and applications.
Q & A
Q. What are the recommended safety protocols for handling 1-Aminocyclopent-3-enecarboxylic acid in laboratory settings?
- Methodological Answer : Handling requires adherence to OSHA HCS guidelines. Use nitrile gloves (EN374 standard) and safety goggles to prevent skin/eye contact . Avoid inhalation of dust by working in a fume hood. In case of exposure, flush affected areas with water for 15 minutes and seek medical attention for persistent symptoms. Store in airtight containers away from oxidizers to prevent decomposition .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) using instruments like Orbitrap Elite for accurate mass determination . Pair with FT-IR to confirm functional groups (e.g., amine and carboxylic acid peaks). For stereochemical validation, use X-ray crystallography with SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and assign absolute configurations .
Q. What synthetic routes are effective for producing this compound?
- Methodological Answer : A common approach involves cyclization of γ,δ-unsaturated precursors. For example, utilize a Curtius rearrangement of a cyclopentene-derived acyl azide to install the amine group, followed by carboxylation under basic conditions . Protect the amine with Boc groups during synthesis to avoid side reactions, and deprotect using TFA .
Advanced Research Questions
Q. How can the mechanism of action of this compound as an enzyme inhibitor be elucidated?
- Methodological Answer : Use a combination of X-ray crystallography (co-crystallize the compound with target enzymes like hOAT) and native mass spectrometry to identify noncovalent interactions . Perform stopped-flow kinetics to monitor transient intermediates (e.g., quinonoid states) during enzyme inactivation. Compare kinetic parameters (kcat/KM) with control substrates to quantify inhibitory efficiency .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., fluorination at C4) and testing against isoform-specific targets . Use multivariate statistical analysis to correlate electronic/steric properties with activity. Validate inconsistencies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays for turnover rates) .
Q. How can hydrogen-bonding patterns in this compound crystals inform co-crystallization strategies?
- Methodological Answer : Apply graph set analysis (as per Etter’s rules) to categorize intermolecular interactions (e.g., R2<sup>2</sup>(8) motifs for carboxylic acid dimers) . Use this data to design co-crystals with pharmacologically relevant partners (e.g., kinase inhibitors). Optimize solvent systems (e.g., DMF/water mixtures) to stabilize desired H-bond networks during vapor diffusion crystallization .
Q. What are the challenges in achieving high enantiomeric purity during synthesis, and how can they be mitigated?
- Methodological Answer : Racemization often occurs at the cyclopentene bridgehead. Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for stereocontrol during cyclization . Monitor enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column. For persistent impurities, employ dynamic kinetic resolution (DKR) with enzymes like CAL-B to favor the desired enantiomer .
Methodological Notes
- Crystallography : SHELX programs are critical for resolving ambiguous electron density maps. Use SHELXD for phase solution in twinned crystals .
- Safety : Refer to SDS sections 7 and 8 for region-specific exposure limits and disposal protocols .
- Data Validation : Cross-reference spectral data with repositories like PubChem to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
